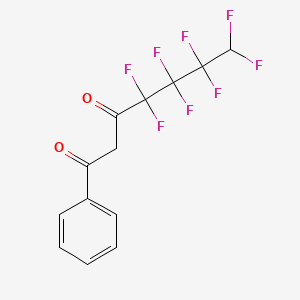
4,4,5,5,6,6,7,7-Octafluoro-1-phenylheptane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5,6,6,7,7-Octafluoro-1-phenylheptane-1,3-dione is a fluorinated organic compound with the molecular formula C13H10F8O2 This compound is characterized by the presence of eight fluorine atoms and a phenyl group attached to a heptane backbone
Méthodes De Préparation
The synthesis of 4,4,5,5,6,6,7,7-Octafluoro-1-phenylheptane-1,3-dione typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process that includes the introduction of fluorine atoms and the formation of the phenyl group. One common method involves the reaction of a suitable heptane derivative with fluorinating agents under controlled conditions.
Reaction Conditions: The reaction conditions often require the use of specific catalysts and solvents to facilitate the introduction of fluorine atoms. The temperature and pressure conditions are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using specialized equipment to handle the highly reactive fluorinating agents. The process is optimized to maximize yield and purity while minimizing by-products.
Analyse Des Réactions Chimiques
4,4,5,5,6,6,7,7-Octafluoro-1-phenylheptane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms, depending on the reducing agent used.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
4,4,5,5,6,6,7,7-Octafluoro-1-phenylheptane-1,3-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of other fluorinated organic molecules. Its unique structure makes it valuable for studying the effects of fluorination on chemical reactivity and stability.
Biology: In biological research, the compound is used to investigate the interactions of fluorinated molecules with biological systems. It can serve as a model compound for studying the behavior of fluorinated drugs and biomolecules.
Medicine: The compound’s potential as a pharmaceutical intermediate is explored in medicinal chemistry. Its fluorinated structure may enhance the bioavailability and metabolic stability of drug candidates.
Industry: In industrial applications, the compound is used in the development of advanced materials, such as fluorinated polymers and coatings. Its unique properties contribute to the performance and durability of these materials.
Mécanisme D'action
The mechanism of action of 4,4,5,5,6,6,7,7-Octafluoro-1-phenylheptane-1,3-dione involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors in biological systems. Its fluorinated structure may enhance binding affinity and selectivity for specific targets.
Pathways Involved: The compound may modulate biochemical pathways by inhibiting or activating specific enzymes. Its effects on cellular processes are studied to understand its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
4,4,5,5,6,6,7,7-Octafluoro-1-phenylheptane-1,3-dione can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4,4,5,5,6,6,7,7-Octafluoro-3-hydroxy-1-phenyl-heptan-1-one and 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol share similar fluorinated structures.
Uniqueness: The presence of eight fluorine atoms and a phenyl group in this compound gives it distinct chemical properties, such as high thermal stability and resistance to oxidation. These properties make it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
63166-36-9 |
|---|---|
Formule moléculaire |
C13H8F8O2 |
Poids moléculaire |
348.19 g/mol |
Nom IUPAC |
4,4,5,5,6,6,7,7-octafluoro-1-phenylheptane-1,3-dione |
InChI |
InChI=1S/C13H8F8O2/c14-10(15)12(18,19)13(20,21)11(16,17)9(23)6-8(22)7-4-2-1-3-5-7/h1-5,10H,6H2 |
Clé InChI |
HYWJSZUFSXJQDS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CC(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [fluoro(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14497639.png)
![(2-Ethyl-6,8-dinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile](/img/structure/B14497644.png)
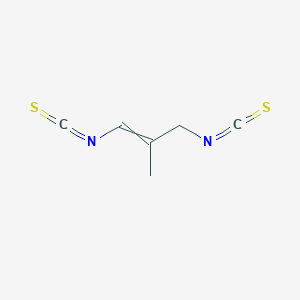
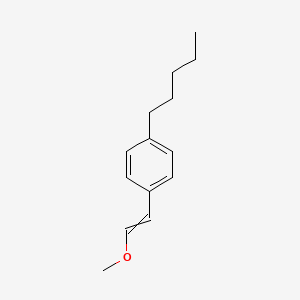
![2,3-Bis[(propan-2-yl)oxy]naphthalene](/img/structure/B14497666.png)
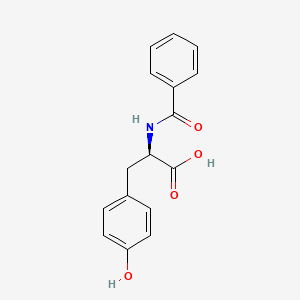
![2,6-Bis{3-[methyl(phenyl)amino]prop-2-en-1-ylidene}cyclohexan-1-one](/img/structure/B14497682.png)

![[1-(2-Oxopropyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14497701.png)

![1-Bromo-4-[2-(4-ethylphenyl)ethenyl]benzene](/img/structure/B14497718.png)
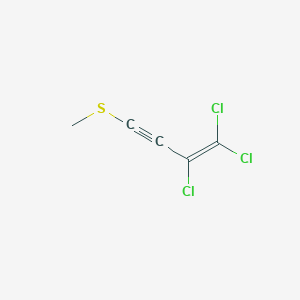
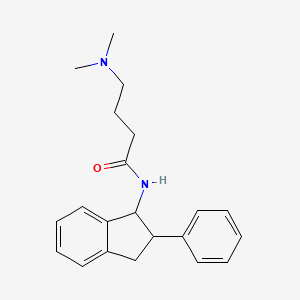
![1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene](/img/structure/B14497738.png)
